molecular formula C11H14FNS B14797391 7-(3-Fluorophenyl)-1,4-thiazepane

7-(3-Fluorophenyl)-1,4-thiazepane

Cat. No.: B14797391
M. Wt: 211.30 g/mol
InChI Key: ZRXGULZGSQVXFR-UHFFFAOYSA-N
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Description

7-(3-Fluorophenyl)-1,4-thiazepane: is a heterocyclic compound that features a seven-membered ring containing both sulfur and nitrogen atoms. The presence of a fluorophenyl group attached to the thiazepane ring enhances its chemical properties, making it a compound of interest in various fields of research, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-Fluorophenyl)-1,4-thiazepane typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-fluorobenzylamine with a thioamide under basic conditions to form the thiazepane ring. The reaction is usually carried out in a polar solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

7-(3-Fluorophenyl)-1,4-thiazepane can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazepane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiazolidine derivative.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Nitrated or halogenated fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 7-(3-Fluorophenyl)-1,4-thiazepane is used as a building block for the synthesis of more complex molecules

Biology

The compound has potential applications in biological research due to its ability to interact with biological macromolecules. It can be used as a probe to study enzyme mechanisms or as a ligand in receptor binding studies.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure allows for the design of novel drugs with improved pharmacokinetic and pharmacodynamic profiles. It may serve as a lead compound for the development of new treatments for various diseases.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their thermal stability, mechanical strength, or chemical resistance.

Mechanism of Action

The mechanism of action of 7-(3-Fluorophenyl)-1,4-thiazepane depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and selectivity, leading to more potent and specific interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(3-Fluorophenyl)-1,4-thiazepane is unique due to its seven-membered thiazepane ring, which imparts distinct chemical and physical properties. The presence of both sulfur and nitrogen atoms in the ring structure allows for diverse chemical reactivity and potential biological activity, setting it apart from other fluorophenyl-containing compounds.

Properties

Molecular Formula

C11H14FNS

Molecular Weight

211.30 g/mol

IUPAC Name

7-(3-fluorophenyl)-1,4-thiazepane

InChI

InChI=1S/C11H14FNS/c12-10-3-1-2-9(8-10)11-4-5-13-6-7-14-11/h1-3,8,11,13H,4-7H2

InChI Key

ZRXGULZGSQVXFR-UHFFFAOYSA-N

Canonical SMILES

C1CNCCSC1C2=CC(=CC=C2)F

Origin of Product

United States

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